molecular formula C10H20N2 B14197469 (2E,4E)-N~2~-Methyl-N~4~-(2-methylpropyl)pentane-2,4-diimine CAS No. 861402-01-9

(2E,4E)-N~2~-Methyl-N~4~-(2-methylpropyl)pentane-2,4-diimine

Katalognummer: B14197469
CAS-Nummer: 861402-01-9
Molekulargewicht: 168.28 g/mol
InChI-Schlüssel: BZVBHQFJVFQEJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E,4E)-N~2~-Methyl-N~4~-(2-methylpropyl)pentane-2,4-diimine is an organic compound characterized by its unique structure, which includes two imine groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-N~2~-Methyl-N~4~-(2-methylpropyl)pentane-2,4-diimine typically involves the condensation of appropriate aldehydes or ketones with amines. The reaction conditions often include:

    Solvent: Common solvents such as ethanol or methanol.

    Catalysts: Acidic or basic catalysts to facilitate the condensation reaction.

    Temperature: Mild to moderate temperatures to ensure the reaction proceeds efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated systems ensures consistent reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(2E,4E)-N~2~-Methyl-N~4~-(2-methylpropyl)pentane-2,4-diimine can undergo various chemical reactions, including:

    Oxidation: The imine groups can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2E,4E)-N~2~-Methyl-N~4~-(2-methylpropyl)pentane-2,4-diimine is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in organic synthesis.

Biology

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic properties, such as antimicrobial or anticancer activities.

Industry

Industrially, the compound can be used in the production of polymers, resins, and other materials due to its reactive imine groups.

Wirkmechanismus

The mechanism by which (2E,4E)-N~2~-Methyl-N~4~-(2-methylpropyl)pentane-2,4-diimine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imine groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2E,4E)-N~2~-Ethyl-N~4~-(2-methylpropyl)pentane-2,4-diimine
  • (2E,4E)-N~2~-Methyl-N~4~-(2-ethylpropyl)pentane-2,4-diimine

Uniqueness

(2E,4E)-N~2~-Methyl-N~4~-(2-methylpropyl)pentane-2,4-diimine is unique due to its specific substitution pattern, which can influence its reactivity and applications compared to similar compounds.

Eigenschaften

CAS-Nummer

861402-01-9

Molekularformel

C10H20N2

Molekulargewicht

168.28 g/mol

IUPAC-Name

2-N-methyl-4-N-(2-methylpropyl)pentane-2,4-diimine

InChI

InChI=1S/C10H20N2/c1-8(2)7-12-10(4)6-9(3)11-5/h8H,6-7H2,1-5H3

InChI-Schlüssel

BZVBHQFJVFQEJO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CN=C(C)CC(=NC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.